molecular formula C17H15FN4O3 B2944766 1-(2-Fluorophenyl)-3-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)urea CAS No. 1209168-26-2

1-(2-Fluorophenyl)-3-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)urea

Cat. No. B2944766
CAS RN: 1209168-26-2
M. Wt: 342.33
InChI Key: RMPSJVOSKKWVIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Fluorophenyl)-3-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)urea is a chemical compound that has attracted significant attention in scientific research due to its potential therapeutic applications. This compound is a urea derivative that possesses a unique structure characterized by the presence of a fluorophenyl group and an oxadiazolyl moiety.

Scientific Research Applications

Synthetic and Biological Importance

Compounds like 1-(2-Fluorophenyl)-3-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)urea are of great interest in medicinal chemistry due to their diverse biological activities. The combination of (thio)urea and benzothiazole derivatives, for instance, results in compounds with significant therapeutic potential, including use in the treatment of rheumatoid arthritis and as fungicides and herbicides. These compounds' synthesis and biological relevance underline their importance in developing new pharmacophores with potential therapeutic applications (Rosales-Hernández et al., 2022).

Environmental Impact and Treatment of Pollutants

The presence of various organic pollutants in aquatic environments, including derivatives of benzothiazole and urea-based compounds, has raised concerns about their environmental fate and behavior. These compounds, often found in industrial effluents, can be persistent and toxic, necessitating innovative treatment approaches. Enzymatic treatments using oxidoreductive enzymes, in the presence of redox mediators, have shown promise in degrading these recalcitrant compounds, enhancing the efficiency of pollutant removal from wastewater (Husain & Husain, 2007).

Therapeutic Applications of 1,3,4-Oxadiazole Compounds

The 1,3,4-oxadiazole ring, found in many synthetic molecules, including the compound , exhibits a wide range of bioactivities due to effective binding with various enzymes and receptors. Research has highlighted the development of 1,3,4-oxadiazole-based derivatives with high therapeutic potency for treating numerous ailments. This highlights the compound's role in medicinal chemistry for designing more active and less toxic therapeutic agents (Verma et al., 2019).

Urea as a Hydrogen Carrier

Exploring alternatives for sustainable energy sources, urea has been investigated as a potential hydrogen carrier. This application is based on urea's properties and the feasibility of utilizing its abundant natural resources. Urea's advantages include its non-toxicity, stability, ease of transport, and storage, making it a promising candidate for hydrogen storage and fuel cell power (Rollinson et al., 2011).

properties

IUPAC Name

1-(2-fluorophenyl)-3-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O3/c1-24-12-8-6-11(7-9-12)10-15-21-22-17(25-15)20-16(23)19-14-5-3-2-4-13(14)18/h2-9H,10H2,1H3,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMPSJVOSKKWVIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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